n-Methyl-3-nitroaniline CAS number 619-26-1 properties
n-Methyl-3-nitroaniline CAS number 619-26-1 properties
An In-depth Technical Guide to N-Methyl-3-nitroaniline (CAS 619-26-1) for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: A Molecule of Strategic Importance
N-Methyl-3-nitroaniline is more than a simple chemical intermediate; it is a foundational building block with significant strategic value in the fields of medicinal chemistry, materials science, and industrial dye manufacturing. Its unique electronic and structural characteristics—a secondary amine donor group positioned meta to a powerful nitro acceptor group on a benzene scaffold—provide a versatile platform for complex molecular engineering. For researchers, understanding the nuances of this molecule's properties, reactivity, and handling is paramount to unlocking its full potential. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on its synthesis, manipulation, and application, designed to empower innovation while ensuring safety and reproducibility.
Core Molecular & Physical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of successful experimentation. These parameters dictate everything from solvent choice and reaction temperature to purification strategy and storage conditions.
Identification and Structural Data
N-Methyl-3-nitroaniline is systematically known as N-methyl-3-nitrobenzenamine. Its identity is unambiguously confirmed by its CAS Registry Number, 619-26-1.[1][2]
| Identifier | Value | Source |
| CAS Number | 619-26-1 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| IUPAC Name | N-methyl-3-nitroaniline | [3] |
| Synonyms | N-Methyl-m-nitroaniline, 3-Nitro-N-methylaniline | [1] |
| InChIKey | IKSRCCUOUJJGAU-UHFFFAOYSA-N | [3] |
| SMILES | CNC1=CC(=CC=C1)[O-] | [3] |
Physicochemical Characteristics
The compound typically appears as a white to brown crystalline powder.[1] Its physical properties are summarized below, providing critical data for experimental design. The melting point indicates a stable solid at room temperature, while the high boiling point suggests that purification by distillation requires vacuum conditions to prevent decomposition.
| Property | Value | Source(s) |
| Melting Point | 64-68 °C | [1] |
| Boiling Point | 274.7 °C (Predicted) | [1] |
| Density | 1.260 g/cm³ (Predicted) | [1] |
| Appearance | White to brown powder/crystal | [1] |
| λmax | 395 nm | [2] |
Crystallographic Structure
The precise three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data is invaluable for computational modeling, understanding intermolecular interactions, and rationalizing solid-state behavior.
-
Crystal System : Monoclinic
-
Space Group : P 1 21/c 1
-
Lattice Parameters :
-
a = 6.9742 Å
-
b = 12.7802 Å
-
c = 8.2930 Å
-
β = 104.760°
-
-
(Source : Gajda, K., et al., Crystal Growth & Design, 2014)[3]
Synthesis and Purification Protocol
The most direct and industrially relevant synthesis of N-Methyl-3-nitroaniline involves the selective N-monomethylation of its primary amine precursor, 3-nitroaniline. While several methylation strategies exist, the use of formaldehyde in concentrated sulfuric acid is a robust and scalable method.[4]
N-Monomethylation via Formaldehyde/H₂SO₄
This process leverages sulfuric acid not only as a catalyst but also as a solvent, which protonates the amine group, preventing undesirable side reactions and controlling the reaction environment. Formaldehyde serves as the carbon source for the methyl group.
Step-by-Step Methodology:
-
Vessel Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Dissolution: Charge concentrated sulfuric acid (approx. 10 molar equivalents) into the flask. While stirring and cooling, slowly add 3-nitroaniline (1.0 eq). The temperature should be maintained below 25°C during this exothermic dissolution.
-
Reagent Addition: Once the solution is homogeneous and cooled to below 10°C, add formaldehyde (as a 37% aqueous solution or paraformaldehyde, approx. 5 molar equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to keep the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 50-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product as its sulfate salt.
-
Neutralization: Slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide solution. The pH should be adjusted until it is basic, causing the free amine product to precipitate as a solid. Constant cooling is crucial during this step.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure N-Methyl-3-nitroaniline.[4]
Chemical Reactivity and Strategic Utility
The synthetic value of N-Methyl-3-nitroaniline stems from the distinct reactivity of its two functional groups. The nitro group can be readily reduced to a primary amine, while the secondary amine can undergo further substitution or serve as a directing group.
Reduction of the Nitro Group: Gateway to Diamines
The most significant transformation is the reduction of the nitro group to an amine, yielding N¹-methylbenzene-1,3-diamine . This diamine is a highly valuable building block for synthesizing complex heterocyclic structures, polymers, and APIs.
Common Reduction Protocols:
-
Catalytic Hydrogenation (Preferred for Cleanliness): This is the most common and clean method. The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, a catalyst such as 10% Palladium on Carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation).[5] The reaction is typically fast and clean, with water as the only byproduct.
-
Metal/Acid Reduction (Classic Method): The use of a metal like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) is a classic and cost-effective method for nitro group reduction.[5] This method is robust but may require more extensive work-up to remove metal salts.
The resulting N¹-methylbenzene-1,3-diamine is a versatile intermediate. The primary amine can be selectively diazotized and converted into a wide range of functional groups or used in azo coupling reactions to form dyes.[6]
Application as a Pharmaceutical Intermediate
While N-Methyl-3-nitroaniline itself is not an active pharmaceutical ingredient, its structural motif is critical in drug discovery. Aromatic diamines derived from it are key precursors for building complex heterocyclic systems found in many therapeutic agents.
A compelling case study is the synthesis of Cyclizine , an antihistamine used to treat nausea and vomiting. A key intermediate in its manufacture is 4-Methyl-3-nitroaniline (CAS 119-32-4), a constitutional isomer of the topic compound.[7] This intermediate is used to construct the core of the final drug molecule. By analogy, N-Methyl-3-nitroaniline provides access to a different substitution pattern, allowing medicinal chemists to synthesize novel analogs of known drugs to explore structure-activity relationships (SAR) and develop new intellectual property. Its role is to serve as a rigid scaffold onto which other pharmacophoric features can be precisely installed.[6]
Analytical and Spectroscopic Profile
Characterization of N-Methyl-3-nitroaniline is essential for confirming its identity and purity. The following data are representative of what is expected from standard analytical techniques.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): m/z = 152, corresponding to the molecular formula C₇H₈N₂O₂.[3]
-
Key Fragments:
-
m/z 106: Loss of NO₂ radical (M - 46). This is a very common fragmentation pathway for nitroaromatic compounds.
-
m/z 77: Represents the phenyl cation (C₆H₅⁺), resulting from further fragmentation.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3410 | N-H Stretch | Secondary Amine (-NH-) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | N-Methyl (-CH₃) |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group (-NO₂) (Key Diagnostic Peaks) |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aryl Amine |
(Note: Peak positions are approximate and based on typical values for these functional groups. The N-H stretch of N-methylaniline is observed at 3411 cm⁻¹.)[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.5-7.5 ppm): The four aromatic protons will appear in this region as a complex pattern of multiplets, influenced by their meta and ortho couplings.
-
Amine Proton (Variable): The N-H proton will appear as a broad singlet whose chemical shift is highly dependent on solvent and concentration.
-
Methyl Protons (δ ~2.8-3.0 ppm): The N-methyl group will typically appear as a singlet (or a doublet if coupling to the N-H proton is observed) with an integration of 3H.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~105-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the amine group (C-NHCH₃) will be the most deshielded.
-
Methyl Carbon (δ ~30 ppm): The N-methyl carbon will appear as a single peak in the aliphatic region.
Safety, Handling, and Storage
As with any laboratory chemical, a rigorous adherence to safety protocols is non-negotiable. N-Methyl-3-nitroaniline presents specific hazards that must be managed through proper engineering controls and personal protective equipment.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[3]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Discard gloves after use.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.
References
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PubChem. (n.d.). N-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
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Sharma, S., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances. Retrieved from [Link]
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NIST. (n.d.). 2-Methyl-3-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
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Prince, B.J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers. Retrieved from [Link]
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ResearchGate. (2020). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
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NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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